(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone
CAS No.: 1448075-10-2
Cat. No.: VC6376547
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448075-10-2 |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.304 |
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
| Standard InChI | InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3 |
| Standard InChI Key | LREKSLRKSIHEGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a methanone core bridging a 5-methylisoxazole ring and a 2-phenyl-substituted morpholine group. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) contributes to electronic diversity, while the morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances conformational flexibility. The phenyl group at the morpholine’s 2-position introduces steric bulk and aromatic interactions critical for target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 272.304 g/mol |
| SMILES | CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
| InChIKey | LREKSLRKSIHEGR-UHFFFAOYSA-N |
The stereoelectronic profile of this compound is defined by the ketone group’s polarity, the morpholine’s basic nitrogen, and the isoxazole’s aromaticity, which collectively influence solubility and bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
-
Formation of the Morpholine Derivative: 2-Phenylmorpholine is prepared through cyclization of 2-phenylaminoethanol with a dihaloalkane under basic conditions.
-
Isoxazole Ring Construction: 5-Methylisoxazole-4-carboxylic acid is generated via condensation of ethyl acetoacetate with hydroxylamine, followed by cyclization.
-
Coupling Reaction: The methanone bridge is established using a coupling agent such as EDCI/HOBt, linking the isoxazole carboxylate to the morpholine amine.
Table 2: Representative Synthetic Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Phenylaminoethanol, 1,2-dibromoethane | KCO, DMF, 80°C | 68% |
| 2 | Ethyl acetoacetate, NHOH | HCl, reflux | 75% |
| 3 | 5-Methylisoxazole-4-carboxylic acid, 2-phenylmorpholine | EDCI, HOBt, DCM, rt | 52% |
Optimization efforts focus on improving Step 3’s efficiency, as the steric hindrance from the 2-phenyl group reduces nucleophilicity of the morpholine’s nitrogen.
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| (5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone | PI3Kγ (predicted) | 110* | |
| (3-Hydroxypyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone | mTOR | 85 |
*Computational prediction; experimental validation pending.
Future Research Directions
-
Solubility Optimization: Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance aqueous solubility.
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models, focusing on bioavailability and metabolic stability.
-
Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets beyond PI3K/mTOR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume